molecular formula C18H13BrN2O4S2 B5163592 5-(3-bromo-4-hydroxy-5-nitrobenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(3-bromo-4-hydroxy-5-nitrobenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5163592
M. Wt: 465.3 g/mol
InChI Key: PLASDSQJWBHIEZ-OVCLIPMQSA-N
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Description

5-(3-bromo-4-hydroxy-5-nitrobenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H13BrN2O4S2 and its molecular weight is 465.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.95001 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Structural Analysis : The compound ARNO, closely related to your query, was synthesized and its crystal structure determined by X-ray diffraction. The molecule was found to be significantly non-planar with notable intermolecular hydrogen bonds (Benhalima et al., 2011).

Supramolecular Assembly

  • Supramolecular Self-Assembly : In a study on 3-aryl-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one derivatives, interesting supramolecular assemblies were observed and analyzed using DFT calculations and Molecular Electrostatic Potential surfaces. These assemblies are stabilized by various noncovalent interactions (Andleeb et al., 2017).

Photodynamic Therapy Application

  • Potential in Photodynamic Therapy : A related compound, zinc phthalocyanine, has been synthesized with potential for photodynamic therapy in cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Antimicrobial and Anticancer Properties

  • Antimicrobial and Anticancer Evaluation : Thiazolidin-4-one derivatives, which are structurally similar to the queried compound, have been synthesized and evaluated for their antimicrobial and anticancer potentials. Certain derivatives showed notable activity in these areas (Deep et al., 2016).

Antitubercular Activity

  • Antitubercular Properties : The compound CD59 and its analogues, bearing structural similarity to the query, have been synthesized and evaluated for antitubercular activity. Some analogues showed promising activity against Mycobacterium tuberculosis (Samala et al., 2014).

Protein Kinase Inhibition

  • Protein Kinase Inhibition : Libraries of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones have been synthesized and evaluated for activity against protein kinases. Some compounds showed nanomolar inhibition of DYRK1A, suggesting their potential in treating neurological or oncological disorders (Bourahla et al., 2021).

Properties

IUPAC Name

(5E)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4S2/c1-9-3-4-13(10(2)5-9)20-17(23)15(27-18(20)26)8-11-6-12(19)16(22)14(7-11)21(24)25/h3-8,22H,1-2H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLASDSQJWBHIEZ-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)[N+](=O)[O-])SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)[N+](=O)[O-])/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-bromo-4-hydroxy-5-nitrobenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-(3-bromo-4-hydroxy-5-nitrobenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
5-(3-bromo-4-hydroxy-5-nitrobenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
5-(3-bromo-4-hydroxy-5-nitrobenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
5-(3-bromo-4-hydroxy-5-nitrobenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
5-(3-bromo-4-hydroxy-5-nitrobenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

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